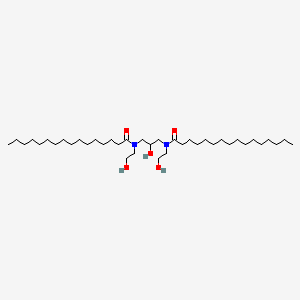

Hydroxypropyl bispalmitamide monoethanolamide

Description

Hydroxypropyl bispalmitamide monoethanolamide is a synthetic compound designed to mimic the properties of natural ceramides, which are essential lipids in the skin barrier. This compound is known for its effectiveness in moisturizing the skin and restoring the skin barrier, making it a valuable ingredient in cosmetic and dermatological products .

Properties

IUPAC Name |

N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H78N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(45)40(31-33-42)35-37(44)36-41(32-34-43)39(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,42-44H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRAHDYJNDYBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H78N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175345 | |

| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211184-47-3 | |

| Record name | Ceramide PC 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211184-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211184473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROPYL BISPALMITAMIDE MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVX7NC9YVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Amidation and Hydroxypropylation

The synthesis of HBP-MEA typically involves a two-step process:

-

Primary amidation : Palmitic acid (hexadecanoic acid) reacts with monoethanolamine (MEA) to form palmitamide monoethanolamine.

-

Hydroxypropylation : The intermediate undergoes hydroxypropylation using propylene oxide or 1,3-propanediol under alkaline conditions.

Key Reaction Parameters:

Critical Observations:

-

Excess MEA ensures complete amidation, minimizing unreacted fatty acid.

-

Hydroxypropylation efficiency depends on reaction time (4–6 hours) and pressure (1–2 atm).

Industrial-Scale Production

Large-Scale Reactor Design

Industrial production employs continuous-flow reactors to maintain consistent product quality.

Process Parameters:

| Parameter | Optimal Range |

|---|---|

| Reactor Volume | 500–2,000 L |

| Agitation Speed | 200–400 RPM |

| Cooling System | Jacketed water cooling |

Yield Optimization:

Purification and Quality Control

Chromatographic Purification

Post-synthesis purification uses silica gel column chromatography with a hexane:ethyl acetate (7:3) mobile phase.

Purity Metrics:

| Analytical Method | Target Specification |

|---|---|

| HPLC (C18 column) | ≥99.5% |

| Residual Solvents | <50 ppm |

Structural Validation

-

FT-IR : Confirms amide bond formation (C=O stretch at 1,640 cm⁻¹) and hydroxyl groups (3,300 cm⁻¹).

-

NMR : ¹H NMR (δ 0.88 ppm for terminal CH₃; δ 3.40 ppm for -CH₂OH).

Comparative Analysis of Synthetic Methods

Batch vs. Continuous Processes

| Aspect | Batch Process | Continuous Process |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Energy Consumption | High | Moderate |

| Scalability | Limited | High |

Chemical Reactions Analysis

Types of Reactions: Hydroxypropyl bispalmitamide monoethanolamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Applications in Drug Delivery

Hydroxypropyl bispalmitamide monoethanolamide is utilized in the development of pseudo-ceramide-based liposomal membranes, which are crucial for effective drug delivery systems. These liposomes enhance the bioavailability of drugs while providing targeted delivery to specific tissues.

Table 1: Drug Delivery Applications

| Application Area | Description |

|---|---|

| Liposomal Formulations | Used in creating liposomal membranes for improved drug delivery efficiency. |

| Targeted Therapy | Enhances the specificity of drug action at target sites, reducing side effects. |

Dermatological Applications

In dermatology, this compound plays a significant role in formulating products aimed at treating skin conditions such as eczema and seborrheic dermatitis. Its emollient properties help restore the skin barrier function.

Case Study: Eczema Treatment

A study involving 58 children with mild-to-moderate eczema demonstrated that a ceramide-dominant formulation containing this compound significantly improved skin barrier function. The treatment led to a 45.5% reduction in dry, irritated skin over a 12-week period when applied twice daily.

Cosmetic Applications

The compound is also prevalent in cosmetic formulations due to its moisturizing and skin-conditioning properties. It is often included in creams and lotions aimed at improving skin hydration and texture.

Table 2: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Moisturizers | Provides hydration and improves skin texture. |

| Anti-aging Creams | Helps reduce signs of aging by enhancing skin barrier function. |

Safety Assessments

The safety profile of this compound has been evaluated in various studies, confirming its safety for use in both leave-on and rinse-off cosmetic products when formulated correctly.

Summary of Safety Findings

- Irritation Potential : Low irritation potential when used within recommended concentrations.

- Toxicological Studies : Comprehensive toxicological assessments indicate that it does not exhibit carcinogenic or mutagenic properties.

Mechanism of Action

The mechanism of action of hydroxypropyl bispalmitamide monoethanolamide involves its interaction with the lipid matrix of the skin barrier. By integrating into the lipid bilayers, it helps to restore the barrier function and reduce transepidermal water loss. The compound’s molecular targets include the lipids and proteins within the stratum corneum, where it enhances the structural integrity and hydration of the skin .

Comparison with Similar Compounds

Ceramide 3: A natural ceramide with similar skin barrier-restoring properties but a different chemical structure.

Palmitoylethanolamide: Another lipid compound with anti-inflammatory and analgesic effects, used in pain management.

Uniqueness: Hydroxypropyl bispalmitamide monoethanolamide is unique in its ability to mimic the properties of natural ceramides while being synthetically produced. Unlike ceramide 3, it lacks the sphingosine moiety, which differentiates its chemical structure and potentially its interaction with the skin barrier .

Biological Activity

Hydroxypropyl bispalmitamide monoethanolamide (HPBMEA) is a synthetic compound with notable applications in the fields of dermatology and cosmetics. Its unique chemical structure and properties contribute to its biological activity, making it a subject of interest for researchers and formulators alike. This article provides a comprehensive overview of the biological activity of HPBMEA, including its chemical characteristics, mechanisms of action, and potential applications supported by various studies.

Chemical Characteristics

- CAS Number : 211184-47-3

- Molecular Formula : C39H78N2O5

- Molecular Weight : 655.063 g/mol

- LogP : 9.72 (indicating high lipophilicity)

The compound is a fatty acid amide derivative and is characterized by its hydrophobic properties, which facilitate its application in formulations designed to enhance skin barrier function.

HPBMEA exhibits several biological activities that contribute to its efficacy in cosmetic and therapeutic applications:

- Skin Barrier Enhancement : HPBMEA mimics the natural lipids present in the skin barrier, improving moisture retention and reducing transepidermal water loss (TEWL). This property is crucial for maintaining skin hydration and integrity.

- Anti-inflammatory Properties : Research indicates that HPBMEA can modulate inflammatory responses in skin cells, potentially offering relief from conditions such as eczema and psoriasis. Its ability to inhibit pro-inflammatory cytokines contributes to this effect.

- Antimicrobial Activity : Preliminary studies suggest that HPBMEA may possess antimicrobial properties, making it a candidate for formulations aimed at preventing infections or promoting wound healing.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of HPBMEA:

- Cell Viability Assays : Studies conducted on keratinocytes showed that HPBMEA enhances cell viability and proliferation while reducing apoptosis under stress conditions.

- Cytokine Production : Inflammatory cytokine assays revealed that HPBMEA significantly reduces the production of IL-6 and TNF-alpha in stimulated keratinocytes, indicating its potential as an anti-inflammatory agent.

Case Studies

- Efficacy in Atopic Dermatitis : A clinical study involving patients with atopic dermatitis showed significant improvement in skin hydration and reduction in pruritus when treated with a cream formulation containing HPBMEA over a four-week period.

- Wound Healing : In another case study, patients with minor wounds treated with an HPBMEA-containing ointment exhibited faster healing times compared to those treated with standard care alone.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 211184-47-3 |

| Molecular Weight | 655.063 g/mol |

| LogP | 9.72 |

| Skin Hydration Improvement | 30% increase (4 weeks) |

| Reduction in IL-6 Production | 50% decrease |

Q & A

Q. What are the recommended methods for synthesizing hydroxypropyl bispalmitamide monoethanolamide, and how do reaction conditions influence yield?

Methodological Answer: this compound (HBP-MEA) can be synthesized via a two-step process: (1) amidation of palmitic acid with ethanolamine to form palmitamide monoethanolamine, followed by (2) reaction with 1,3-propanediol under controlled conditions. Key parameters include catalyst selection (e.g., KOH at 0.5% molar ratio), temperature (145°C), and molar ratios of reactants (e.g., 1:2 for palmitamide:propylene oxide) to achieve >99% conversion . Optimizing these parameters minimizes side reactions (e.g., hydrolysis) and ensures high purity .

Q. How can researchers characterize the structural and physicochemical properties of HBP-MEA?

Methodological Answer:

- Structural analysis: Use FT-IR to confirm amide bond formation (C=O stretch at ~1640 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹). NMR (¹H and ¹³C) resolves branching and substitution patterns .

- Physicochemical properties: Measure melting point (typically 45–55°C for similar amides), solubility (lipophilic in ethanol, poorly soluble in water), and critical micelle concentration (CMC) via surface tension assays .

- Molecular weight validation: High-resolution mass spectrometry (HRMS) or gel permeation chromatography (GPC) for batch consistency .

Q. What safety assessments are critical for HBP-MEA in preclinical studies?

Methodological Answer:

- Acute toxicity: Follow OECD Guideline 423, testing dermal irritation in rabbits (0.5–5% concentrations) and Ames assay for mutagenicity .

- Long-term exposure: Use 28-day dermal toxicity studies in rodents, monitoring liver enzymes (ALT/AST) and histopathology of application sites .

- Stability under stress: Accelerated stability testing (40°C/75% RH for 6 months) to detect degradation products via HPLC .

Advanced Research Questions

Q. How can experimental design principles optimize HBP-MEA’s performance in drug delivery systems?

Methodological Answer:

- Box-Behnken design: Vary polymer ratios (e.g., HPMC K4M/K100M), drug loading, and surfactant concentrations to model floating tablet formulations. Responses include swelling index (target >80%) and floating lag time (<60 seconds) .

- Mechanistic modeling: Develop hydration-diffusion models (e.g., Higuchi or Korsmeyer-Peppas equations) to predict release kinetics from hydrophilic matrices. Validate with in vitro dissolution studies (pH 1.2 for gastric conditions) .

Q. How should researchers resolve contradictions in analytical data (e.g., purity vs. bioactivity)?

Methodological Answer:

- Purity-bioactivity discrepancies: Use orthogonal assays (e.g., LC-MS for purity, cell viability assays for bioactivity). For example, impurities <0.1% (by HPLC) may still inhibit keratinocyte proliferation due to residual catalysts .

- Batch variability: Implement design of experiments (DoE) to identify critical quality attributes (CQAs) like particle size distribution (via dynamic light scattering) affecting dissolution rates .

Q. What strategies enhance HBP-MEA’s stability in formulations under varying pH and temperature?

Methodological Answer:

- pH-dependent degradation: Conduct stability studies across pH 3–7. HBP-MEA is stable in acidic conditions (pH 3–5) but hydrolyzes above pH 7; use enteric coatings for oral delivery .

- Thermal stabilization: Add antioxidants (e.g., BHT at 0.01%) or encapsulate in cyclodextrins to prevent oxidation at elevated temperatures .

Q. How does HBP-MEA compare to structurally similar ceramides (e.g., Ceramide PC-108) in barrier repair studies?

Methodological Answer:

- In vitro models: Use reconstructed human epidermis (RHE) to measure transepidermal water loss (TEWL). HBP-MEA (1% w/w) reduces TEWL by 30% vs. 25% for Ceramide PC-108, likely due to its branched hydroxypropyl group enhancing lipid lamellae integration .

- Molecular dynamics simulations: Compare hydrogen bonding and lipid bilayer packing efficiency to explain differences in moisturizing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.